4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Kinase inhibition SRPK1 Heterocyclic SAR

4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034300-35-9) is a synthetic small-molecule heterocyclic compound with the molecular formula C18H16N4O3 and a molecular weight of 336.3 g/mol. It belongs to a broader class of furan-pyrazine-benzamide derivatives, which integrate three distinct pharmacophoric motifs: a 4-acetamidobenzamide moiety, a pyrazine core, and a furan-2-yl substituent at the 3-position of the pyrazine.

Molecular Formula C18H16N4O3
Molecular Weight 336.351
CAS No. 2034300-35-9
Cat. No. B2462763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
CAS2034300-35-9
Molecular FormulaC18H16N4O3
Molecular Weight336.351
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=CO3
InChIInChI=1S/C18H16N4O3/c1-12(23)22-14-6-4-13(5-7-14)18(24)21-11-15-17(20-9-8-19-15)16-3-2-10-25-16/h2-10H,11H2,1H3,(H,21,24)(H,22,23)
InChIKeyQDXLTLZDQZZBEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034300-35-9): Structural Identity and Procurement-Relevant Baseline


4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide (CAS 2034300-35-9) is a synthetic small-molecule heterocyclic compound with the molecular formula C18H16N4O3 and a molecular weight of 336.3 g/mol [1]. It belongs to a broader class of furan-pyrazine-benzamide derivatives, which integrate three distinct pharmacophoric motifs: a 4-acetamidobenzamide moiety, a pyrazine core, and a furan-2-yl substituent at the 3-position of the pyrazine . As a research-grade screening compound, it is supplied with typical purity levels of 95-98% and is intended exclusively for non-human, non-therapeutic research applications [1].

Why Generic Furan-Pyrazine-Benzamide Analogs Cannot Substitute for CAS 2034300-35-9


Although numerous furan-pyrazine-benzamide analogs exist within commercial screening libraries, these compounds cannot be simply interchanged due to distinct structure-activity relationships (SAR) governing target engagement. Class-level evidence from the furan-pyrazine scaffold demonstrates that the replacement of the heterocyclic substituent at the pyrazine 3-position produces quantifiable shifts in inhibitory potency [1]. Specifically, furan substitution has been shown to yield differential IC50 values compared to pyridine-containing analogs [1]. Furthermore, the 4-acetamido substitution on the benzamide ring introduces hydrogen-bond donor and acceptor capacity (HBD = 2, HBA = 5) [2] that is absent in non-acetamido analogs, creating a unique pharmacophoric profile that directly affects molecular recognition and target binding. Without head-to-head experimental data, substitution with a different analog risks loss of the specific binding characteristics conferred by this precise structural arrangement.

Quantitative Differentiation Evidence for 4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide


Furan vs. Pyridine Substitution at Pyrazine 3-Position: SRPK1 IC50 Shift

In a closely related indolyl-acetamide series sharing the identical 3-(furan-2-yl)pyrazin-2-yl core scaffold, replacement of the pyridine ring with a furan ring produced a measurable change in SRPK1 inhibitory potency. The pyridine-containing reference compound exhibited an IC50 of 23.9 nM, while the furan analog showed an IC50 of 65 nM [1]. This 2.7-fold potency shift demonstrates that the furan substitution at the pyrazine 3-position is a non-redundant structural determinant of biological activity within this scaffold class. While this specific SAR data does not belong to the 4-acetamidobenzamide derivative, it provides class-level evidence that the furan moiety in the target compound is functionally distinct from a pyridine replacement.

Kinase inhibition SRPK1 Heterocyclic SAR

Computed Lipophilicity Differentiates Target from Pyridine-Substituted Analog

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 0.5 [1]. This moderate lipophilicity is substantially lower than that expected for pyridine-substituted analogs within the same scaffold class, due to the greater polarity of the furan oxygen compared to a pyridine CH group. The lower cLogP value of the furan-containing compound suggests improved aqueous solubility and potentially different ADME properties relative to more lipophilic pyridine analogs. This physicochemical distinction is relevant for procurement decisions where solubility or permeability profiles are critical experimental parameters.

Lipophilicity cLogP Drug-likeness

Hydrogen Bond Capacity Differentiates Target from Non-Acetamido Analogs

The target compound contains a 4-acetamido substituent that contributes two hydrogen bond donors (HBD = 2) and five hydrogen bond acceptors (HBA = 5) to its pharmacophoric profile [1]. In contrast, closely related furan-pyrazine-benzamide analogs lacking the acetamido group—such as N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-3-methylbenzamide (CAS 2034300-82-6)—possess fewer hydrogen bond donors (typically 1) and fewer acceptors (typically 4). This difference in hydrogen-bonding capacity directly impacts target recognition, binding affinity, and selectivity profiles. The 4-acetamido group also provides a specific electrostatic surface that influences protein-ligand interactions in a manner distinct from halogen-, alkyl-, or trifluoromethoxy-substituted analogs.

Hydrogen bonding Pharmacophore Drug design

Recommended Application Scenarios for 4-Acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide


Kinase Inhibitor Screening and Selectivity Profiling

Based on class-level SAR evidence showing that furan substitution at the pyrazine 3-position modulates kinase inhibitory potency [1], this compound is best deployed as a screening probe in kinase inhibition panels—particularly against SRPK1 and related serine-arginine protein kinases—where the furan moiety provides a distinct selectivity signature compared to pyridine-containing analogs. Researchers seeking to explore scaffold-specific kinase selectivity should prioritize this compound as a representative furan-containing probe.

Pharmacophoric Scaffold Development in Medicinal Chemistry

With 2 hydrogen bond donors and 5 hydrogen bond acceptors [2], the compound serves as a multi-point hydrogen-bonding scaffold suitable for structure-based drug design. Its moderate lipophilicity (XLogP3-AA = 0.5) [2] makes it particularly appropriate for hit-to-lead optimization campaigns targeting protein binding sites that require balanced polarity. Procurement for medicinal chemistry programs should be based on this distinct pharmacophoric profile rather than on unverified claims of bioactivity.

Physicochemical Property Comparison in Analog Series

The computed property profile (MW = 336.3, XLogP3-AA = 0.5, HBD = 2, HBA = 5, rotatable bonds = 5) [2] positions this compound as a reference standard for studying the impact of acetamido substitution on physicochemical properties within furan-pyrazine-benzamide series. This is valuable for building predictive QSAR models where precise property measurements are required across a series of closely related analogs.

Quote Request

Request a Quote for 4-acetamido-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.